molecular formula C11H12O2 B2519516 2-Cyclopropyl-5-methoxybenzaldehyde CAS No. 1690619-66-9

2-Cyclopropyl-5-methoxybenzaldehyde

Cat. No. B2519516
CAS RN: 1690619-66-9
M. Wt: 176.215
InChI Key: JEWPEBLRSOUWJZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic aldehyde with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol.

Scientific Research Applications

Synthesis and Structural Characterization

2-Cyclopropyl-5-methoxybenzaldehyde serves as a precursor in the synthesis of structurally diverse molecules with potential biological activities. For instance, the compound has been utilized in multicomponent reactions to develop derivatives with antimicrobial properties. One study described the synthesis of a compound through the interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, highlighting its antimicrobial activity against various bacterial strains and yeasts (Sydorenko et al., 2022). This demonstrates the compound's utility in generating new bioactive molecules through cost-effective and step-economy synthesis approaches.

Catalytic Applications and Organic Synthesis

In organic synthesis, derivatives of this compound are instrumental in constructing complex molecules. For example, Schiff bases derived from this aldehyde and other components have been synthesized for their metal ion binding properties, which are crucial in developing selective catalysts for alcohol oxidation. These catalysts are applied in the synthesis of various organic compounds, indicating the role of this compound derivatives in facilitating efficient and selective chemical transformations (Hazra et al., 2015).

Medicinal Chemistry and Biological Activities

The compound's derivatives have also been explored for their medicinal properties. Schiff bases incorporating this compound have exhibited significant antiaflatoxigenic and antimicrobial activities, showcasing their potential in pharmaceutical applications. Such studies reveal the compound's utility in developing agents that can inhibit the growth of harmful microorganisms and reduce the production of aflatoxins, which are toxic compounds produced by certain fungi (Harohally et al., 2017).

Natural Resource Exploration and Biosynthesis

Additionally, research into the natural occurrence of methoxybenzaldehydes, including derivatives similar to this compound, has provided insights into their roles in plants, isolation methods, and applications in food and cosmetics due to their fragrant properties. These studies also touch upon their biosynthesis in plants, emphasizing the compound's relevance in both natural products chemistry and industrial applications (Kundu & Mitra, 2016).

Safety and Hazards

The safety information for “2-Cyclopropyl-5-methoxybenzaldehyde” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyclopropyl-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPEBLRSOUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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